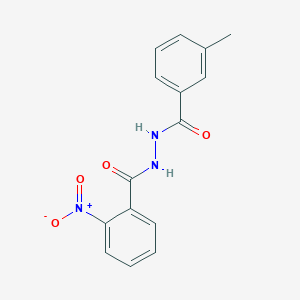

N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O4 |

|---|---|

Molecular Weight |

299.28 g/mol |

IUPAC Name |

N'-(3-methylbenzoyl)-2-nitrobenzohydrazide |

InChI |

InChI=1S/C15H13N3O4/c1-10-5-4-6-11(9-10)14(19)16-17-15(20)12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |

InChI Key |

OJVDKIZEKRQNQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |

solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis for Solid-State Structural Determination

Conformational Features and Torsion Angles

Specific data on the conformational features and key torsion angles for N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide are not available in the reviewed literature. Such an analysis would typically describe the spatial arrangement of the atoms, the planarity of the molecule, and the dihedral angles between the phenyl rings and the central hydrazide bridge.

Intermolecular Interactions, Including Hydrogen Bonding Networks

A definitive description of the intermolecular interactions and hydrogen bonding networks for this compound is currently unavailable. This section would typically detail how molecules pack in a crystalline solid, identifying the specific donor and acceptor atoms involved in hydrogen bonds and describing other non-covalent interactions that contribute to the stability of the crystal lattice.

Theoretical and Computational Structural Characterization

There are no specific theoretical or computational studies on the structural characterization of this compound found in the public domain. Such research would involve quantum chemical calculations to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Computational Chemistry and Quantum Chemical Investigations

Molecular Dynamics (MD) Simulations for Conformational Landscapes and StabilityNo MD simulation studies for N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide were found. MD simulations are performed to understand the conformational landscape, stability of the molecule over time in different environments (e.g., in a solvent), and its dynamic behavior.ajchem-a.compensoft.netnih.gov

Theoretical Investigations of Non-Linear Optical (NLO) Properties of this compound Remain Unexplored

Despite the growing interest in the non-linear optical (NLO) properties of organic compounds for applications in photonics and optoelectronics, a comprehensive theoretical investigation of this compound is not yet available in published scientific literature. Computational chemistry and quantum chemical calculations serve as powerful tools to predict and understand the NLO behavior of molecules, offering insights into their potential for technological applications. However, specific studies detailing the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound, which are crucial parameters for evaluating NLO activity, have not been reported.

Theoretical studies on analogous benzohydrazide (B10538) derivatives have demonstrated the utility of methods like Density Functional Theory (DFT) in elucidating their NLO properties. These investigations typically explore the relationship between molecular structure, electronic properties—such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap—and the resulting NLO response. The presence of donor and acceptor groups within a molecule, connected by a π-conjugated system, is a common strategy to enhance NLO properties, a structural feature present in this compound with its nitro and methylbenzoyl moieties.

The nitro group (-NO2) is a strong electron-withdrawing group, while the methylbenzoyl group possesses electron-donating characteristics, suggesting potential for intramolecular charge transfer, a key factor for a significant NLO response. Quantum chemical calculations on similar structures often reveal that such substitutions can lead to a smaller HOMO-LUMO gap, which is generally correlated with higher polarizability and hyperpolarizability values.

While detailed research findings and data tables for this compound are currently absent from the scientific literature, the general understanding of structure-property relationships in similar organic molecules suggests that it could be a candidate for possessing interesting NLO properties. A dedicated computational study would be necessary to quantify these properties and to provide the specific data points required for a thorough analysis. Such a study would involve geometry optimization of the molecule followed by the calculation of its electronic and NLO properties using appropriate theoretical levels and basis sets. The resulting data would be instrumental in assessing its potential for use in NLO materials and devices.

Non Clinical Biological Activity Research and Mechanistic Insights

In Vitro Antimicrobial Activity Studies

Investigations into the antimicrobial potential of N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide against a range of microbial pathogens have not yielded specific, publicly documented results. The following subsections outline the areas where data is currently lacking.

No specific data from in vitro studies, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against common Gram-positive bacteria like Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), or Bacillus subtilis were found in the available literature.

Similarly, there is a lack of specific research findings detailing the in vitro antibacterial activity of this compound against Gram-negative strains such as Escherichia coli, Shigella sonnei, and Klebsiella pneumoniae.

Detailed assessments of the antifungal efficacy of this compound against key fungal pathogens like Candida albicans and Aspergillus niger are not present in the reviewed scientific literature.

While various hydrazide derivatives have been investigated for their potential against Mycobacterium tuberculosis, specific studies focusing on the antimycobacterial activity of this compound are not available in the public domain.

Enzyme Inhibition Studies and Target Identification

The potential of this compound as an enzyme inhibitor has been explored in a limited context, with a notable absence of comprehensive studies.

There is no specific, publicly available research detailing the inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Consequently, data such as IC₅₀ values, which quantify the concentration of an inhibitor required to reduce enzyme activity by half, are not available for this compound.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Research

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy in the management of Alzheimer's disease. A thorough review of scientific databases reveals no specific studies investigating the inhibitory activity of this compound against either AChE or BChE. Research in this area has often focused on other benzohydrazide (B10538) derivatives, but data for the titled compound is not available.

β-Secretase (BACE-1) Inhibition Research

The β-secretase enzyme, BACE-1, is a critical target in Alzheimer's disease research as it initiates the amyloidogenic pathway leading to the formation of amyloid-β plaques. Despite the intense interest in developing BACE-1 inhibitors, there are no published research findings detailing the evaluation of this compound as a potential inhibitor of this enzyme.

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetics and medicine to treat hyperpigmentation disorders. Currently, there is no available scientific literature that reports on the inhibitory effects of this compound on tyrosinase activity.

Carbonic Anhydrase (hCA-I, hCA-II, CA XIII, CA XIV) Inhibition Research

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers. However, research on the inhibitory potential of this compound against human carbonic anhydrase isoforms (hCA-I, hCA-II) or other isoforms such as CA XIII and CA XIV has not been reported in the existing literature.

Other Enzyme Targets (e.g., Urease, Laccase, Enoyl Acyl Carrier Protein Reductase)

Investigations into the effects of this compound on other significant enzyme targets are also absent from the current body of scientific work.

Urease: While a related structural component, 2-nitrobenzohydrazide (B91997), has been identified as a potent urease inhibitor, no such data exists for the full this compound molecule.

Laccase: There are no available studies on the inhibition of laccase by this compound.

Enoyl Acyl Carrier Protein Reductase: This enzyme is a key target in bacterial fatty acid synthesis. There is no published evidence to suggest that this compound has been evaluated as an inhibitor of this enzyme.

Antiproliferative Activity in Non-Clinical Cell Line Models

The potential of novel chemical entities to inhibit the growth of cancer cells is a cornerstone of oncological research. While the broader class of benzohydrazides has been noted for potential anticancer effects, specific experimental data on the antiproliferative activity of this compound in any cancer cell line model is not available in the peer-reviewed literature. ontosight.ai Therefore, its capacity to inhibit cell proliferation remains unevaluated.

Cytotoxic Effects on Defined Cancer Cell Lines (e.g., HepG2, PC-3, A549, 769-P, H1563, LN-229)

The benzohydrazide scaffold is a core structure in various compounds investigated for their anticancer activities. pensoft.netderpharmachemica.com Research on related derivatives demonstrates a capacity to inhibit the proliferation of a range of human cancer cell lines. For instance, studies on N-acyl hydrazones and benzenesulphonohydrazide derivatives have shown cytotoxic activity against liver cancer (HepG2), lung cancer (A549), and prostate cancer (PC-3) cell lines. mdpi.comnih.gov

The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For example, in one study, a 2-arenoxybenzaldehyde N-acyl hydrazone derivative (1d) was most effective against the PC-3 cell line with an IC₅₀ value of 9.389 µM, while another derivative (1e) showed its best activity against the A-549 cell line with an IC₅₀ of 13.39 µM. mdpi.com Similarly, certain benzenesulphonohydrazide derivatives have demonstrated potent cytotoxicity, with one compound exhibiting an IC₅₀ of 26.38 µM against the renal cell adenocarcinoma line 769-P. nih.gov

While these results are for analogous structures, they suggest that this compound could plausibly exhibit cytotoxic effects against various cancer cell lines. The specific potency would be influenced by its unique structural features, namely the 3-methylbenzoyl and 2-nitrobenzoyl groups. ontosight.ai

Table 1: Examples of Cytotoxic Activity of Related Hydrazone Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-acyl hydrazone 1d | PC-3 (Prostate) | 9.389 |

| N-acyl hydrazone 1e | A549 (Lung) | 13.39 |

| Oxadiazole 2l | MDA-MB-231 (Breast) | 22.73 |

| Benzenesulphonohydrazide 6 | 769-P (Kidney) | 26.38 |

| Benzenesulphonohydrazide 4 | HepG2 (Liver) | 78.36 |

Data sourced from studies on analogous hydrazone and hydrazide structures. mdpi.comnih.gov

Mechanistic Insights into Antiproliferative Action (e.g., Cell Cycle Perturbations, Microtubule Assembly Disruption)

A primary mechanism by which many anticancer agents, including those with structures related to benzohydrazides, exert their effects is through the disruption of microtubule dynamics. youtube.com Microtubules are essential components of the mitotic spindle, which is critical for chromosome segregation during cell division. youtube.com Agents that interfere with microtubule assembly (polymerization) or disassembly (depolymerization) can lead to mitotic arrest and, ultimately, cell death. youtube.comnih.gov

Research has identified novel anti-microtubule agents possessing both carbazole (B46965) and benzohydrazide structures. nih.govlookchem.com One such compound, HND-007 (N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-methylbenzohydrazide), was found to inhibit tubulin polymerization in vitro. nih.gov This disruption of microtubule formation leads to cell cycle arrest, as cells are unable to properly form the mitotic spindle required to progress through mitosis. nih.govnih.gov Flow cytometric studies on other cytotoxic hydrazide-based compounds have confirmed their ability to interrupt cell cycle progression in cancer cells. nih.gov

Furthermore, molecular docking studies on 1H-benzimidazol-2-yl hydrazones, which share the hydrazone linkage, suggest these compounds may bind to the colchicine (B1669291) binding site on tubulin, a known mechanism for microtubule destabilization. mdpi.com This interference with tubulin polymerization elongates the nucleation phase and slows down microtubule assembly. mdpi.com Given these findings in structurally similar compounds, it is plausible that this compound could also function as an antiproliferative agent by disrupting microtubule function and perturbing the cell cycle.

Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assays)

The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. derpharmachemica.comrsc.org DPPH is a stable free radical that exhibits a characteristic deep purple color with maximum absorbance around 517 nm. derpharmachemica.comcabidigitallibrary.orgnih.gov When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance. nih.gov The degree of discoloration is proportional to the scavenging activity of the compound. derpharmachemica.com

Numerous studies have demonstrated that benzohydrazide and hydrazone derivatives possess the ability to scavenge free radicals. pensoft.netderpharmachemica.comup.ac.za The antioxidant activity is typically expressed as the percentage of DPPH radical inhibition or as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov The presence of certain functional groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups on the aromatic rings, can significantly influence this activity. derpharmachemica.com For example, one study found that a benzohydrazide derivative containing a sulfur group exhibited a high radical scavenging activity of 64.7±3.4%. derpharmachemica.com Another study on 3-substituted-2-oxindole derivatives showed that scavenging activity was concentration-dependent, with some compounds showing maximum effects of up to 70%. nih.gov

Table 2: DPPH Radical Scavenging Assay Principle

| Step | Process | Observation |

|---|---|---|

| 1 | DPPH (stable free radical) is dissolved in a solvent (e.g., ethanol). | Produces a deep purple solution. |

| 2 | The antioxidant compound is added to the DPPH solution. | The antioxidant donates a hydrogen atom/electron to DPPH. |

| 3 | DPPH is reduced to DPPH-H. | The solution's color fades from purple to yellow. |

| 4 | Absorbance is measured at 517 nm. | A decrease in absorbance indicates radical scavenging activity. |

This table outlines the general methodology of the DPPH assay. derpharmachemica.comnih.gov

In Vitro Selectivity and Genotoxicity Assessments (Methodological Focus)

When evaluating a potential anticancer agent, it is crucial to assess not only its efficacy but also its selectivity and potential for genotoxicity (damage to genetic material). nih.gov Selectivity is often determined by comparing the cytotoxic effect of a compound on cancer cells versus normal, non-tumoral cells. A high selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, is a desirable characteristic. nih.gov

Genotoxicity is a significant concern, especially for compounds containing structural alerts like nitroaromatic groups or hydrazine (B178648) moieties. nih.govnih.govresearchgate.netnih.gov A standard battery of in vitro tests is employed to investigate this potential. Key methodological approaches include:

Comet Assay (Single Cell Gel Electrophoresis): This sensitive method is used to detect DNA strand breaks in individual cells. nih.govresearchgate.net Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which correlate with the extent of DNA damage. researchgate.net

Micronucleus Assay: This test identifies both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). nih.govresearchgate.net Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. The assay is often performed using the cytokinesis-block method, where the number of micronuclei in binucleated cells is scored. nih.gov

Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations that render them unable to synthesize an essential amino acid. nih.gov The test evaluates a compound's ability to cause mutations that revert the bacteria to a state where they can grow without the amino acid, indicating mutagenic potential. nih.gov

These assays can be conducted with and without metabolic activation (e.g., using a liver S9 fraction) to determine if the parent compound or its metabolites are responsible for any genotoxic effects. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Modeling

Qualitative Structure-Activity Relationships (SAR) Analysis for Functional Group Contribution

The hydrazide moiety (-CONHNH-) is a critical pharmacophoric feature, often involved in forming key hydrogen bonds with biological targets. Its presence is fundamental to the molecule's ability to interact with receptor sites.

The 3-methylbenzoyl moiety introduces a lipophilic character through the methyl group (-CH3). This can enhance the compound's ability to cross biological membranes and interact with hydrophobic pockets within a receptor. The position of the methyl group at the meta-position is also structurally significant, dictating the spatial arrangement of this part of the molecule and influencing its fit within a binding site.

SAR studies on related benzazole derivatives have indicated that the nature and position of substituents on the benzoyl rings are critical for antimicrobial and other biological activities. For instance, electron-withdrawing groups have been shown to enhance activity against certain fungal strains, a principle that may apply to the 2-nitro group in this compound. esisresearch.org

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR modeling provides a quantitative framework to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a class of compounds including N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide, a QSAR model would be developed by first calculating a range of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

The process involves synthesizing a library of derivatives with systematic variations in their structure and experimentally determining their biological activity. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical equation that predicts the activity based on the calculated descriptors. bcrcp.ac.in

A hypothetical QSAR model for benzohydrazide (B10538) derivatives might take the form:

Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant

Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. researchgate.netnih.gov The statistical validity of the developed QSAR model is crucial and is assessed using parameters like the correlation coefficient (R²) and the predictive R² (R²pred). researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

The hydrazide group provides both hydrogen bond donor and acceptor capabilities. The two aromatic rings serve as hydrophobic features and can also engage in π-π stacking interactions. The nitro and carbonyl oxygen atoms act as hydrogen bond acceptors.

A ligand-based drug design approach would utilize a set of known active compounds to derive a common pharmacophore hypothesis. This model then serves as a 3D query to screen virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method provides detailed insights into the binding mode and affinity of this compound with its putative biological target.

Identification of Binding Pockets and Key Interacting Residues

The initial step in molecular docking involves identifying the binding site or pocket on the target protein. This is often a cavity on the protein surface with which the ligand can interact. For this compound, docking simulations would be performed against a relevant enzyme, such as a bacterial or fungal protein, to predict its binding pose.

The simulation would identify key amino acid residues within the binding pocket that form crucial interactions with the ligand. For example, polar residues like serine, threonine, or glutamic acid could form hydrogen bonds with the hydrazide and nitro groups, while nonpolar residues such as leucine, valine, or phenylalanine could engage in hydrophobic interactions with the methylbenzoyl and nitrobenzoyl rings. nih.govresearchgate.net

Elucidation of Binding Affinities and Modes

Docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex. The predicted binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

For this compound, the hydrazide linker is expected to form key hydrogen bonds with the protein backbone or side chains. The aromatic rings are likely to be situated in hydrophobic pockets, with the 3-methyl group potentially enhancing this interaction. The 2-nitro group could also participate in hydrogen bonding or electrostatic interactions. bcrcp.ac.in

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Receptor |

| Hydrogen Bonding | Hydrazide (-CONHNH-), Nitro (-NO2) | Ser, Thr, Asn, Gln, Asp, Glu, His |

| Hydrophobic | 3-Methylbenzoyl ring, 2-Nitrobenzoyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | Aromatic Rings | Phe, Tyr, Trp, His |

Future Perspectives and Emerging Research Directions

Exploration of Untapped Biological Activities and Therapeutic Potential

The benzohydrazide (B10538) scaffold is a well-established pharmacophore, known to impart a wide range of biological activities. thepharmajournal.com Derivatives have shown significant promise as antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer agents. thepharmajournal.comthepharmajournal.com For N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide, these known activities represent a logical starting point for investigation, while also hinting at a broader, untapped therapeutic potential.

Emerging research on related hydrazone compounds points toward several underexplored areas where this compound and its future derivatives could be impactful. nih.gov These potential activities, extrapolated from studies on analogous structures, warrant dedicated investigation.

Table 1: Potential Therapeutic Applications for Benzohydrazide Derivatives

| Therapeutic Area | Potential Application | Rationale based on Analogous Compounds |

|---|---|---|

| Infectious Diseases | Antiviral, Antimalarial, Antitubercular | Hydrazones and benzohydrazides have demonstrated inhibitory effects against various pathogens, including viruses and the parasite responsible for malaria. thepharmajournal.comnih.gov The core structure is fundamental to the activity of drugs like isoniazid, used to treat tuberculosis. nih.gov |

| Neurological Disorders | Anticonvulsant, Antidepressant | The hydrazone moiety is present in several compounds investigated for their effects on the central nervous system, suggesting a potential role in managing conditions like epilepsy and depression. nih.gov |

| Cancer Therapy | Targeted Enzyme Inhibition | Novel benzohydrazide derivatives have been designed as specific inhibitors of enzymes crucial for cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov |

| Cardiovascular Disease | Vasodilator Activity | Certain N-acylhydrazone derivatives have been identified as having vasodilatory effects, indicating a potential application in treating hypertension. nih.gov |

| Metabolic Disorders | α-Glucosidase Inhibition | Some N'-(pyridin-3-ylmethylene)benzohydrazides have shown potent α-glucosidase inhibitory activity, suggesting a role in managing hyperglycemia. core.ac.uk |

Further screening of this compound against a diverse panel of biological targets, including enzymes, receptors, and microbial strains, is a critical next step to uncover its full therapeutic utility.

Application of Advanced Computational and Experimental Approaches for Lead Optimization

To translate the potential of this compound into a viable therapeutic lead, a synergistic approach combining computational and experimental methods is essential. nih.gov These advanced techniques can accelerate the drug discovery process, from hit identification to lead optimization, by providing deep insights into structure-activity relationships (SAR). ucl.ac.uk

Computational Approaches: Modern computational tools allow for the rational design of more potent and selective analogs. beilstein-journals.org Key methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can elucidate its binding mode to various enzymes (e.g., acetylcholinesterase, EGFR kinase), guiding modifications to enhance binding affinity. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations help in understanding the electronic properties of a molecule, which can be correlated with its biological activity and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of benzohydrazide analogs to predict the biological activity of novel derivatives before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between a ligand and its target, accounting for protein flexibility and the role of solvent molecules. beilstein-journals.org

Experimental Approaches: Computational predictions must be validated through robust experimental work.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound library against a specific target, quickly identifying promising candidates. frontiersin.org

Fragment-Based Screening: This method involves identifying small molecular fragments that bind to a target, which can then be grown or combined to create a more potent lead compound. frontiersin.org

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and kinetics, which are crucial for lead optimization. frontiersin.org

Table 2: Integrated Approaches for Lead Optimization

| Technique | Application for this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding to targets like bacterial enzymes or cancer-related kinases. | Identification of key interactions and rational design of analogs with improved affinity. nih.gov |

| MD Simulations | Analyze the stability of the ligand-protein complex over time. | Understanding of binding pathways and the role of conformational changes. beilstein-journals.org |

| SAR Studies | Synthesize and test a library of derivatives with varied substituents. | Elucidation of the relationship between chemical structure and biological activity. |

| SPR/ITC | Measure the binding affinity and kinetics of optimized analogs. | Quantitative data to confirm improved target engagement. frontiersin.org |

By integrating these computational and experimental strategies, researchers can efficiently refine the structure of this compound to maximize its therapeutic efficacy and selectivity.

Development of Novel Synthetic Routes and Derivatization Pathways for Enhanced Activity

The chemical tractability of the benzohydrazide scaffold is one of its most attractive features, allowing for extensive derivatization to probe SAR and enhance biological activity. researchgate.netbohrium.com The synthesis of this compound itself likely involves a straightforward condensation reaction between a substituted benzohydrazide and a substituted benzaldehyde (B42025) or its equivalent. derpharmachemica.com

Future research will focus on developing novel synthetic methodologies and derivatization strategies.

Facile Condensation Reactions: The established method involves the condensation of a benzohydrazide with a carbonyl compound, often under reflux conditions with a catalytic amount of acid. core.ac.ukresearchgate.net This route is highly versatile, allowing for the introduction of a wide array of substituents on both aromatic rings.

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the synthesis of benzohydrazides from esters and hydrazine (B178648) hydrate (B1144303), often leading to higher yields and shorter reaction times compared to conventional heating. thepharmajournal.com

Molecular Hybridization: This strategy involves combining the benzohydrazide pharmacophore with other known bioactive moieties (e.g., pyrazole (B372694), quinoline, oxadiazole) to create hybrid compounds with potentially synergistic or novel activities. thepharmajournal.comresearchgate.net For example, reacting a benzohydrazide with a formyl pyrazole derivative can yield benzohydrazide-pyrazole hybrids with potent antimicrobial properties. researchgate.net

Table 3: Synthetic and Derivatization Strategies

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Substituent Modification | Varying the position and nature of substituents on the phenyl rings. | Enhanced potency, altered selectivity, improved pharmacokinetic properties. nih.gov |

| Scaffold Hopping | Replacing the benzoyl or nitrobenzoyl rings with other heterocyclic systems. | Discovery of novel chemical series with different biological profiles. |

| Molecular Hybridization | Covalently linking the core structure to other pharmacophores like pyrazoles or quinoxalines. thepharmajournal.com | Creation of dual-action agents or compounds with synergistic effects. |

| Cyclization Reactions | Using the hydrazide moiety as a precursor for synthesizing heterocyclic rings like 1,3,4-oxadiazoles. | Generation of new classes of derivatives with distinct biological activities. |

Systematic exploration of these synthetic pathways will be crucial for generating a diverse library of this compound analogs, enabling comprehensive SAR studies and the identification of candidates with superior activity profiles.

Strategic Development of Novel Benzohydrazide-Based Bioactive Agents

The strategic development of new drugs from a lead compound like this compound requires a forward-thinking approach that leverages its inherent structural advantages. The benzohydrazide core serves as a versatile and privileged scaffold in medicinal chemistry. thepharmajournal.combiointerfaceresearch.com

The future strategy should focus on several key areas:

Target-Based Design: Moving beyond general screening, future efforts should focus on designing derivatives that inhibit specific, validated biological targets. For instance, based on the success of other benzohydrazides, designing analogs of this compound as inhibitors of microbial enzymes or protein kinases in cancer cells is a promising direction. nih.govresearchgate.net

Addressing Antimicrobial Resistance: With the rising threat of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. derpharmachemica.com The demonstrated antibacterial and antifungal properties of the benzohydrazide class make it a valuable starting point for developing novel compounds that can overcome existing resistance mechanisms. researchgate.net

Improving "Drug-Likeness": Optimization efforts must not only focus on potency but also on the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Modifications to the this compound structure can be made to improve solubility, metabolic stability, and cell permeability, increasing the likelihood of developing a successful drug candidate.

Bioisosteric Replacement: The nitro group, while contributing to activity, can sometimes be associated with toxicity. A strategic approach would involve its replacement with other electron-withdrawing bioisosteres (e.g., a cyano group or a sulfone) to potentially retain or improve activity while mitigating toxicity concerns. preprints.org

By pursuing these strategic directions, the scientific community can harness the full potential of the this compound scaffold, paving the way for the development of a new generation of effective therapeutic agents to address unmet medical needs.

Q & A

Q. What are the standard synthetic protocols for N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide?

Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. For example:

- Step 1: React a benzimidazole-derived hydrazide (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) with 3-nitroaniline in a polar solvent (e.g., methanol or ethanol).

- Step 2: Heat the mixture under reflux at 100°C for 4–6 hours, often with catalytic glacial acetic acid to accelerate imine formation.

- Step 3: Filter the crude product and recrystallize from methanol to improve purity .

Key Considerations:

- Solvent choice impacts reaction kinetics and yield.

- Excess reagents may be required to drive equilibrium toward product formation.

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm the presence of methyl, nitro, and hydrazide functional groups. For example, the methyl group at the 3-position of the benzoyl ring appears as a singlet (~2.3 ppm) .

- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, torsion angles, and hydrogen-bonding networks. The title compound exhibits a twisted conformation at the S–N bond (torsion angle: 64.3°) and anti/syn arrangements between functional groups .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical values) .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for hydrazide derivatives?

Methodological Answer:

- Validation Software: Use SHELXL (via SHELX suite) to refine structural models. SHELXL’s robust algorithms handle twinning, high-resolution data, and hydrogen-bonding networks, reducing systematic errors .

- Cross-Validation: Compare results with databases (e.g., Cambridge Structural Database) to identify outliers in bond lengths or angles. For example, the C–O bond in the benzoyl group should align with literature values (1.21–1.23 Å) .

- Data Restraints: Apply isotropic displacement parameters (e.g., ) for hydrogen atoms to avoid overfitting .

Q. What computational strategies predict the pharmacological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., VEGFR-2 or cyclooxygenase enzymes). Focus on the nitro group’s electron-withdrawing effects and the hydrazide’s hydrogen-bonding capacity .

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites. The nitro group’s partial negative charge enhances binding to positively charged enzyme pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values (<2.0 Å indicates stable binding) .

Q. How do structural modifications (e.g., halogen substitution) alter the bioactivity of benzohydrazide derivatives?

Methodological Answer:

- Comparative Synthesis: Replace the 3-methyl group with halogens (e.g., Cl, Br) and assess anti-inflammatory or anticonvulsant activity. For example, iodinated analogues show enhanced hydrogen bonding due to larger atomic radii .

- Structure-Activity Relationship (SAR) Studies:

- Table: Key Modifications and Effects

Q. What strategies mitigate challenges in recrystallizing this compound?

Methodological Answer:

- Solvent Screening: Test binary solvent systems (e.g., methanol/water) to optimize polarity. High nitro group polarity favors methanol, while aromaticity favors DMSO .

- Temperature Gradients: Slow cooling (0.5°C/min) from saturated solution reduces amorphous precipitates.

- Seeding: Introduce microcrystals of the pure compound to induce controlled nucleation .

Q. How do coordination complexes of this compound enhance catalytic or biological applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.